molecular formula C16H19NO2 B8580916 8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile

8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Cat. No.: B8580916
M. Wt: 257.33 g/mol
InChI Key: UZHVNAFEWKBUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-benzyl-1,4-Dioxaspiro[45]decane-8-carbonitrile is a complex organic compound that belongs to the class of ketals Ketals are derivatives of ketones where the carbonyl group is protected by two alkoxy groups

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

8-benzyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

InChI

InChI=1S/C16H19NO2/c17-13-15(12-14-4-2-1-3-5-14)6-8-16(9-7-15)18-10-11-19-16/h1-5H,6-12H2

InChI Key

UZHVNAFEWKBUOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC3=CC=CC=C3)C#N)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of 4-Benzyl-4-cyanocyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts further to form the ketal. Common catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the ketal back to the original ketone.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyano groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzyl-substituted cyclohexanones, cyanocyclohexanones, and various derivatives depending on the specific reaction conditions .

Scientific Research Applications

8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile involves its ability to protect carbonyl groups from nucleophilic attack. The ketal formation is reversible under acidic conditions, allowing for the selective deprotection of the carbonyl group when needed. This property makes it valuable in multi-step organic syntheses .

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-4-cyanocyclohexanone: The parent ketone compound.

    4-Benzyl-4-cyanocyclohexane-1-one dimethyl ketal: A similar ketal with different alkoxy groups.

    4-Benzyl-4-cyanocyclohexane-1-one diethyl ketal: Another ketal variant with ethyl groups.

Uniqueness

8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile is unique due to its specific ethylene ketal structure, which provides distinct reactivity and stability compared to other ketals. This uniqueness makes it particularly useful in selective protection and deprotection strategies in organic synthesis .

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